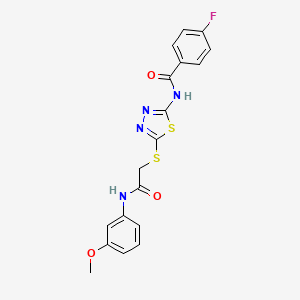

4-fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule that likely exhibits a range of interactions due to its diverse functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of thioamide groups as building blocks, as seen in the synthesis of various fluorescent dyes . Although the exact synthetic route for the compound of interest is not detailed, it can be inferred that similar synthetic strategies may be employed, such as the use of thioamide intermediates. The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives also involves multiple steps, including the formation of intermediate compounds, which are then further functionalized .

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, reveals the importance of hydrogen bonding in determining the molecular conformation and crystal packing . The presence of strong and weak hydrogen bonds, as well as atom–atom contacts, can significantly influence the overall structure of the compound. The molecular structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been determined using spectroscopic methods and X-ray crystallography, which provide detailed information on the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups, such as the thioamide and benzamide moieties. The related research does not provide specific reactions for the compound , but the studies of similar molecules suggest that these functional groups can participate in various chemical reactions, including the formation of hydrogen bonds and charge-transfer interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the fluorescence of thioamide-containing compounds can vary widely, with quantum yields ranging from 0.1 to 0.88, and they can exhibit solvatochromism, indicating that their emission properties are sensitive to the solvent environment . The crystal packing of imidazo[2,1-b][1,3,4]thiadiazole derivatives is characterized by various intermolecular interactions, such as hydrogen bonding and π–π stacking, which contribute to the formation of a supramolecular network .

Scientific Research Applications

Antibacterial Properties

Some derivatives containing fluorine and thiadiazole moieties have demonstrated promising antibacterial activities. For instance, compounds synthesized with fluorine-containing thiadiazolotriazinones showed significant activity against bacterial strains at concentrations as low as 10 µg/mL, highlighting their potential as antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Anticancer and Neuroprotective Effects

Certain fluorine-substituted thiadiazole derivatives have been investigated for their anticancer properties. Notably, a study on 2-amino-1,3,4-thiadiazole based compound, referred to as FABT, revealed its inhibitory effects on the proliferation of tumor cells from various cancers, including nervous system cancers (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma), colon adenocarcinoma, and lung carcinoma. The compound also demonstrated a trophic effect in neuronal cell culture without affecting the viability of normal cells, suggesting its neuroprotective potential as well (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).

Antioxidant Activity

Research into the antioxidant capabilities of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown that certain compounds exhibit antioxidant activity comparable or superior to that of ascorbic acid. This highlights their potential application in combatting oxidative stress, which is implicated in various diseases (Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V., 2020).

Selective Fluorescence Chemosensors

The development of fluorogenic probes for selective detection of metal ions, such as Pb(II), in aqueous solutions has been reported. These studies utilize the unique properties of fluorine-substituted compounds to create highly selective sensors for environmental and biological monitoring (Cao, J., Deng, H., Wang, C., Xiao, Y., Ren, M., & Zhang, Y., 2011).

properties

IUPAC Name |

4-fluoro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S2/c1-26-14-4-2-3-13(9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-5-7-12(19)8-6-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULPKMGWICWOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)